molecular formula C18H18ClFN6O B2618971 2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone CAS No. 2034367-69-4

2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone

货号: B2618971
CAS 编号: 2034367-69-4
分子量: 388.83
InChI 键: NKBGXYQIWDRGEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolopyrazine-piperazine core linked to a substituted phenyl group via an ethanone bridge. The molecule’s structure integrates a 2-chloro-6-fluorophenyl moiety, a piperazine ring, and a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine group. Such hybrid architectures are common in pharmaceuticals targeting central nervous system (CNS) disorders, antimicrobial agents, or anticancer therapies due to the pharmacophoric versatility of piperazine and triazole motifs . The chloro and fluoro substituents likely enhance lipophilicity and metabolic stability, while the triazolopyrazine group may contribute to receptor-binding specificity.

属性

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN6O/c1-12-22-23-18-17(21-5-6-26(12)18)25-9-7-24(8-10-25)16(27)11-13-14(19)3-2-4-15(13)20/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBGXYQIWDRGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-fluorophenyl moiety and a piperazine derivative linked to a triazolo-pyrazine. Its molecular formula is C18H19ClFN5C_{18}H_{19}ClFN_5, with a molecular weight of approximately 371.83 g/mol. The presence of the triazolo and pyrazine rings is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoles and pyrazines exhibit significant antimicrobial properties. For example, compounds similar to 2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone have shown efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in certain studies .

Anticancer Potential

The anticancer activity of triazolo-pyrazine derivatives has been documented extensively. In vitro studies demonstrated that related compounds can inhibit various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values as low as 0.39 μM . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing the triazole moiety have been found to inhibit enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation .
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes .

Study on Antitubercular Activity

In a study focused on antitubercular agents, a series of compounds were synthesized based on the triazole structure. Among them, one derivative showed an IC90 of 40.32 μM against Mycobacterium tuberculosis, indicating promising activity for further development .

Cancer Cell Line Evaluation

Another significant study evaluated various derivatives against multiple cancer cell lines. The findings indicated that compounds with similar structural features to 2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone exhibited potent cytotoxicity and selectivity towards cancer cells while maintaining low toxicity towards normal cells like HEK-293 .

Data Summary Table

Activity Cell Line/Pathogen IC50/IC90 Values Reference
AntitubercularMycobacterium tuberculosisIC90: 40.32 μM
AnticancerMCF7IC50: 0.39 μM
AnticancerHCT116IC50: 0.46 μM
AntimicrobialVarious bacteriaMIC: 0.125–8 μg/mL

科学研究应用

Anticancer Properties

Recent research has highlighted the anticancer potential of compounds related to 2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone . For instance, derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) . These studies suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Studies indicate that similar triazole-pyrazine derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Activity

In one study, a series of triazolo-pyrazine derivatives were synthesized and evaluated for their cytotoxicity against a panel of tumor cell lines. The results demonstrated that compounds with structural similarities to 2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Compound AMCF75.010
Compound BA5497.58
Compound CHeLa6.09

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds. The study found that certain derivatives inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics . This finding supports the potential use of such compounds in treating resistant bacterial infections.

相似化合物的比较

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (Compound A)

  • Structure : Features a phenyl-substituted piperazine instead of the triazolopyrazine group.
  • Biological Activity : Exhibits antifungal, antibacterial, and antitumor properties, particularly against colon, prostate, and leukemia cancers .

3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one (Compound B)

  • Structure: Combines a chromenone core with a hydroxyethyl-piperazine side chain.
  • However, the chromenone scaffold diverges significantly from the triazolopyrazine system in the target compound, likely altering target selectivity .

Analogues with Triazolo-Pyrazine Motifs

8-Amino-6-(4-(oxiran-2-ylmethoxy)phenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (Compound C)

  • Structure: Shares the [1,2,4]triazolo[4,3-a]pyrazine core but incorporates an epoxide (oxiran) group and an aminophenyl substituent.

3-(3-Methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Compound D)

  • Structure : Replaces the pyrazine ring with a thiadiazole, altering electronic properties.
  • Implications : Thiadiazole-containing compounds often exhibit antimicrobial activity, but the reduced nitrogen content compared to triazolopyrazine may diminish hydrogen-bonding capacity in the target compound .

Substituted Phenyl Group Comparisons

2-((4-Chloro-6-(ethylamino)-1,3,5-triazine-2-yl)amino)-2-methylpropionitrile (Cyanazine, Compound E)

  • Structure: A triazine herbicide with a chloro-ethylamino side chain.

Research Implications

The target compound’s structural hybridity leverages the triazolopyrazine’s aromaticity and the piperazine’s conformational flexibility, offering advantages over simpler analogues like Compound A in receptor specificity. The chloro-fluorophenyl group may enhance blood-brain barrier penetration compared to non-halogenated derivatives . Further studies should explore its binding affinity to serotonin/dopamine receptors and compare its pharmacokinetics with Compounds C and D.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone?

  • Methodology : The compound can be synthesized via multi-step reactions involving piperazine intermediates and triazolopyrazine derivatives. Key steps include:

  • Coupling reactions : Reacting substituted phenyl ketones with piperazine derivatives under nucleophilic acyl substitution conditions .
  • Triazolopyrazine functionalization : Introducing the 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl group via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
  • Optimization : Use of trifluoroethyl or morpholinomethyl groups (as in related compounds) to stabilize intermediates and improve yields .
    • Validation : Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography.

Q. How can the molecular structure of this compound be validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolve the 3D structure, particularly the piperazine-triazolopyrazine linkage and substituent orientations .
  • NMR spectroscopy : Confirm aromatic protons (2-chloro-6-fluorophenyl) at δ 7.2–7.8 ppm and piperazine protons at δ 2.5–3.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular formula (e.g., C₂₁H₁₇ClFN₅O) with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective for optimizing the compound’s biological activity through structure-activity relationship (SAR) studies?

  • Key Modifications :

  • Piperazine substituents : Replace methyl groups with bulkier alkyl chains (e.g., cyclobutyl) to enhance target binding .
  • Triazolopyrazine core : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
  • Phenyl ring substitutions : Test fluorinated vs. chlorinated analogs to balance lipophilicity and solubility .
    • Biological Assays : Use BRD4 inhibition assays (as in AZD5153 optimization) to correlate structural changes with potency .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

  • Approach :

  • Model standardization : Ensure consistent cell lines (e.g., HCT116 for anticancer studies) and assay conditions (e.g., ATP levels for kinase assays) .
  • Dose-response validation : Compare IC₅₀ values across multiple replicates and orthogonal assays (e.g., SPR for binding affinity vs. cellular c-Myc downregulation) .
  • Computational modeling : Use molecular docking to identify discrepancies between in vitro and in vivo target engagement .

Q. What experimental design principles are critical for pharmacokinetic (PK) studies of this compound?

  • Design Elements :

  • Bivalent binding optimization : Mimic strategies from bivalent BRD4 inhibitors (e.g., AZD5153) to enhance plasma half-life .
  • Metabolic stability : Assess liver microsome clearance rates and identify vulnerable sites (e.g., piperazine oxidation) via LC-MS metabolite profiling .
  • Toxicity screening : Use zebrafish or rodent models to evaluate hepatotoxicity linked to chloro/fluorophenyl groups .

Methodological Challenges

Q. What analytical methods are recommended for detecting degradation products during stability studies?

  • Protocol :

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions .
  • HPLC-DAD/UV : Monitor degradation peaks with C18 columns (acetonitrile/water gradient) and compare retention times to synthetic standards .
  • Mass fragmentation patterns : Use Q-TOF MS to identify cleavage products (e.g., loss of triazolopyrazine or piperazine moieties) .

Q. How can researchers validate target engagement in cellular assays?

  • Validation Steps :

  • Competitive binding assays : Use fluorescent probes (e.g., JQ1 for BRD4) to quantify displacement by the compound .
  • CRISPR/Cas9 knockouts : Confirm activity loss in target-deficient cell lines .
  • Western blotting : Measure downstream biomarkers (e.g., c-Myc reduction) to confirm functional inhibition .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?

  • Analysis :

  • Four-parameter logistic regression : Fit sigmoidal curves to calculate IC₅₀ values with 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Hill slope analysis : Assess cooperativity in target binding .

Q. How should structural data (e.g., crystallography) be integrated with computational models to predict binding modes?

  • Workflow :

  • Molecular docking : Use AutoDock Vina with X-ray structures (e.g., PDB 4PCI for BRD4) to predict ligand poses .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs .

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